molecular formula C16H18N2 B14335388 1,3,5-Trimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole CAS No. 105282-68-6

1,3,5-Trimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole

Cat. No.: B14335388
CAS No.: 105282-68-6
M. Wt: 238.33 g/mol
InChI Key: KMPQFVKYOGQWQL-UHFFFAOYSA-N
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Description

1,3,5-trimethyl-2-phenyl-2H-benzimidazole: is a heterocyclic aromatic organic compound. It belongs to the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The structure of 1,3,5-trimethyl-2-phenyl-2H-benzimidazole consists of a benzimidazole core with three methyl groups and a phenyl group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-trimethyl-2-phenyl-2H-benzimidazole can be synthesized through various methods One common approach involves the cyclization of appropriate precursors under specific conditions For instance, the reaction of o-phenylenediamine with a suitable aldehyde or ketone in the presence of an acid catalyst can lead to the formation of the benzimidazole ring

Industrial Production Methods

In an industrial setting, the production of 1,3,5-trimethyl-2-phenyl-2H-benzimidazole may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates. The purification of the final product may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3,5-trimethyl-2-phenyl-2H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the benzimidazole nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.

Major Products Formed

    Oxidation: N-oxides of 1,3,5-trimethyl-2-phenyl-2H-benzimidazole.

    Reduction: Dihydro derivatives of the compound.

    Substitution: Various substituted benzimidazole derivatives depending on the reagents used.

Scientific Research Applications

1,3,5-trimethyl-2-phenyl-2H-benzimidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of materials with specific properties, such as dyes and catalysts.

Mechanism of Action

The mechanism of action of 1,3,5-trimethyl-2-phenyl-2H-benzimidazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dimethyl-2-phenyl-2H-benzimidazole
  • 1,2,3-trimethyl-2H-benzimidazole
  • 2-phenylbenzimidazole

Uniqueness

1,3,5-trimethyl-2-phenyl-2H-benzimidazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three methyl groups and a phenyl group can affect its solubility, stability, and interaction with other molecules, making it distinct from other benzimidazole derivatives.

Properties

CAS No.

105282-68-6

Molecular Formula

C16H18N2

Molecular Weight

238.33 g/mol

IUPAC Name

1,3,5-trimethyl-2-phenyl-2H-benzimidazole

InChI

InChI=1S/C16H18N2/c1-12-9-10-14-15(11-12)18(3)16(17(14)2)13-7-5-4-6-8-13/h4-11,16H,1-3H3

InChI Key

KMPQFVKYOGQWQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(N2C)C3=CC=CC=C3)C

Origin of Product

United States

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